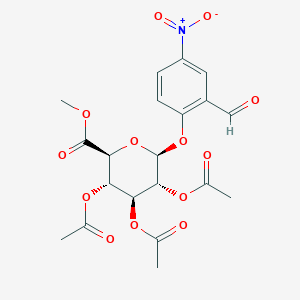

Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Description

Structural Elucidation and Molecular Characterization of Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic analysis of glucopyranuronate derivatives has provided fundamental insights into their three-dimensional molecular architecture and conformational preferences. While specific X-ray diffraction data for this compound remains limited in the current literature, extensive crystallographic studies of closely related compounds offer valuable structural insights. The crystal structure of ethyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate has been determined at 120 K, revealing that the compound crystallizes in the triclinic space group P1 with specific unit cell parameters: a = 6.0209(3) Ångström, b = 8.9698(5) Ångström, c = 9.9818(8) Ångström, with angles α = 104.965(2)°, β = 98.522(3)°, γ = 106.790(5)°.

The Cremer and Pople puckering parameters for similar glucopyranuronate derivatives indicate a near ideal C-4(1) chair conformation with slight distortion toward the H-0(5) position. These crystallographic studies demonstrate that the pyranose ring adopts a stable chair conformation in the solid state, with Q = 0.602(4) Ångström, θ = 7.1(4)°, and φ = 325(3)°. The presence of multiple acetyl groups in the structure creates a three-dimensional network stabilized by weak intermolecular carbon-hydrogen to oxygen hydrogen bonds, which generate complex ring systems that contribute to the overall crystal packing stability.

The X-ray diffraction methodology employed in these studies utilizes the principle of Bragg's Law, where nλ = 2dsinθ, allowing for precise determination of atomic plane spacings and molecular arrangements within the crystal lattice. The diffraction patterns reveal characteristic peak positions, widths, and intensities that provide information about particle size, residual strain, and structural integrity. For glucopyranuronate derivatives, the diffraction analysis typically shows well-defined peaks corresponding to the ordered arrangement of the acetylated sugar backbone and aromatic substituents.

Nuclear Magnetic Resonance (NMR) Spectral Characterization

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural characterization of this compound, providing detailed information about both proton and carbon environments within the molecule. The complex nature of this compound, featuring multiple functional groups including formyl, nitro, acetyl, and methyl ester moieties, requires sophisticated NMR analysis to fully elucidate its structure. High-resolution one-dimensional and two-dimensional NMR techniques, including Heteronuclear Multiple Quantum Coherence and Correlation Spectroscopy experiments, are essential for complete assignment of all nuclear magnetic resonance signals.

The solution Nuclear Magnetic Resonance parameters suggest that the solid-state conformation observed in crystallographic studies is maintained in solution, particularly in chloroform solvent systems. This conformational stability is crucial for understanding the compound's behavior in biological systems and its potential interactions with target enzymes. The presence of the formyl group introduces distinctive chemical shift patterns that can be readily identified and monitored throughout synthetic transformations and biological assays.

1H NMR Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signal patterns that allow for unambiguous structural identification. The anomeric proton, positioned at the C-1 carbon of the glucopyranuronate ring, typically appears as a doublet in the downfield region around 5-6 parts per million, with coupling constants indicative of the beta-configuration. The formyl proton attached to the aromatic ring system generates a distinctive singlet signal at approximately 10 parts per million, providing a clear diagnostic marker for this functional group.

The acetyl protecting groups contribute multiple overlapping signals in the aliphatic region, typically appearing as sharp singlets around 2.0-2.2 parts per million. Each acetyl group generates three equivalent protons, resulting in integrated signal intensities that correspond to nine protons total from the three acetyl substituents. The aromatic protons of the nitrophenyl moiety appear in the characteristic aromatic region between 7-8 parts per million, with specific coupling patterns determined by the substitution pattern and electronic effects of the nitro and formyl substituents.

The methyl ester protons appear as a sharp singlet around 3.7-3.8 parts per million, representing the three protons of the methoxy group attached to the carboxylate functionality. The ring protons of the glucopyranuronate backbone exhibit complex multipicity patterns due to vicinal coupling relationships, with chemical shifts influenced by the electron-withdrawing effects of the acetyl protecting groups and the anomeric oxygen substitution.

13C NMR Spectral Interpretation

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information that confirms the presence and environment of all carbon atoms within this compound. The anomeric carbon typically resonates around 93-95 parts per million, consistent with beta-glucopyranuronate derivatives. This characteristic chemical shift results from the deshielding effect of two oxygen atoms bonded to the anomeric carbon, confirming the glycosidic linkage formation.

The formyl carbon generates a distinctive signal in the far downfield region around 190-195 parts per million, characteristic of aldehyde functionality attached to aromatic systems. The carbonyl carbons of the acetyl protecting groups appear around 170 parts per million, while the corresponding methyl carbons resonate near 20-21 parts per million. The carboxylate carbon of the glucopyranuronate moiety typically appears around 170-175 parts per million, with the methyl ester carbon resonating at approximately 52-53 parts per million.

The aromatic carbons of the nitrophenyl substituent exhibit characteristic chemical shifts in the 120-150 parts per million region, with specific values dependent on the electronic effects of the nitro and formyl substituents. The carbon bearing the nitro group typically appears significantly downfield due to the strong electron-withdrawing nature of this substituent. The ring carbons of the glucopyranuronate backbone show chemical shifts consistent with acetylated sugar derivatives, typically ranging from 60-80 parts per million depending on their specific environment and substitution pattern.

High-Resolution Mass Spectrometry (HRMS) Validation

High-Resolution Mass Spectrometry analysis of this compound provides definitive molecular weight confirmation and structural validation through fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 483.38, corresponding exactly to the calculated molecular weight for the molecular formula C20H21NO13. The high-resolution capability of modern mass spectrometry instruments allows for precise mass measurements that can distinguish between compounds with similar nominal masses but different elemental compositions.

The fragmentation pattern observed in mass spectrometry experiments reveals characteristic losses corresponding to functional groups present in the molecule. Sequential loss of acetyl groups (molecular weight 43) provides clear evidence for the presence of three acetyl protecting groups on the glucopyranuronate backbone. The base peak in the mass spectrum typically corresponds to the acetyl fragment ion at mass-to-charge ratio 43, indicating the relative stability and ease of formation of this species under ionization conditions.

Additional diagnostic fragment ions include those resulting from cleavage of the glycosidic bond, generating fragments corresponding to the nitrophenyl moiety and the acetylated glucopyranuronate backbone. The molecular ion fragmentation pattern shows characteristic losses of 59 mass units (corresponding to acetoxyl groups) and 85 mass units (corresponding to combined acetyl and formyl losses). These fragmentation patterns provide structural confirmation and can be used to monitor the compound's stability under various analytical conditions.

The ionization behavior of the compound in both positive and negative ion modes provides additional structural insights. In positive ion mode, protonation typically occurs at the most basic site, often the glycosidic oxygen or the aromatic ring system. In negative ion mode, deprotonation may occur at the carboxylate functionality, generating characteristic anionic species that can be used for quantitative analysis and structural confirmation.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formyl-4-nitrophenoxy)oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-13(21(27)28)7-12(14)8-22/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLDMUGULFEJJK-KVIJGQROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves multiple steps, starting with the protection of glucuronic acid. The glucuronic acid is first acetylated to protect the hydroxyl groups, followed by the introduction of the nitrophenyl group through a nitration reaction. Finally, the formyl group is introduced using formylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents is also optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

Reduction: Reduction reactions typically result in the formation of hydroxyl groups.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit interactions with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy. For instance, some derivatives have shown significant antitumor activity against various cancer cell lines, indicating that this compound may also possess similar properties .

- Drug Design : The compound's ability to bind with proteins and nucleic acids is crucial for understanding its mechanism of action. Interaction studies can lead to the development of new drugs targeting specific biological pathways.

Biochemical Research

The compound's structural characteristics make it suitable for various biochemical applications:

- Enzyme Inhibition Studies : The nitrophenyl group may facilitate interactions with enzymes, making it a candidate for studying enzyme inhibition mechanisms. Such studies are vital for drug discovery processes focused on enzyme targets.

- Synthesis of Glycosides : Given its glucopyranuronate structure, this compound can serve as a building block for synthesizing glycosides, which are essential in carbohydrate chemistry and can have various biological roles .

Mechanism of Action

The mechanism by which Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups can influence the compound's solubility and reactivity, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The 2-formyl-4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability in acidic conditions and enabling further functionalization (e.g., Schiff base formation) compared to methoxy or methyl groups .

- In contrast, compound 4 () uses a cost-effective phase-transfer catalyst but achieves only 28% yield.

Physicochemical and Functional Differences

Table 2: Functional and Application-Based Comparison

Key Observations:

- Electron-Withdrawing Groups : The nitro group in the target compound may enhance its utility in analytical chemistry (e.g., as a UV tag), whereas methoxy or methyl derivatives (e.g., compound 4 in ) are more suited for antioxidant applications.

- Anomeric Configuration: The α-anomer of methyl 4-O-methyl-glucopyranuronate () exhibits distinct conformational behavior, critical for studying glycosidic bond stability in natural products.

Research Significance and Gaps

- Target Compound: Limited data on its biological activity or catalytic applications suggest opportunities for future research, particularly in drug conjugation or enzyme inhibition studies.

- Synthetic Innovations: Eco-friendly methods (e.g., phase-transfer catalysis in ) contrast with older metal-catalyzed routes, highlighting trends toward sustainable chemistry.

Biological Activity

Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with the molecular formula C20H21NO13 and a molecular weight of approximately 483.4 g/mol, contains a glucopyranuronate backbone modified with three acetyl groups and a nitrophenyl moiety. These characteristics suggest significant reactivity and potential interactions with biological macromolecules, making it a subject of interest in pharmaceutical and agrochemical applications .

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. The nitrophenyl group is particularly important as it may enhance the compound's ability to bind to proteins and nucleic acids, influencing drug metabolism and efficacy.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific proteins. For instance, compounds with similar structures have been shown to inhibit enzymes such as glycosidases and cholinesterases. The potential for this compound to exhibit similar inhibitory effects warrants further investigation.

Case Studies

- Glycosidase Inhibition : In a related study involving structurally similar compounds, inhibition constants (Ki) were determined for various glycosidases. The results indicated that compounds with similar functional groups could effectively inhibit these enzymes at nanomolar concentrations. This suggests that this compound might possess comparable inhibitory properties .

- Cholinesterase Inhibition : Another study reported on the inhibition of acetylcholinesterase (AChE) by related compounds, where Ki values ranged from 280.92 to 1370.01 nM. This highlights the potential for this compound to act as an AChE inhibitor .

Comparative Analysis of Similar Compounds

The following table summarizes structural features and unique attributes of compounds related to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 1-O-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate | Contains a carboxylic acid instead of formyl | Potentially higher solubility due to carboxylic acid |

| Methyl 1-O-(4-Nitrophenyl)-beta-D-glucopyranoside | Lacks acetyl groups | Simpler structure; used in glycosidic bond studies |

| Methyl 1-O-(2-Hydroxyphenyl)-beta-D-glucopyranuronate | Hydroxy group instead of formyl | Increased reactivity due to hydroxyl functionality |

This comparative analysis illustrates the distinctiveness of this compound through its specific functional groups that confer unique chemical properties and potential biological activities.

Q & A

Basic: What is the primary research application of Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate?

This compound is widely used as a substrate analog for studying glycosaminoglycan-degrading enzymes, particularly β-glucuronidase. Its structure mimics natural glycosaminoglycan substrates, enabling researchers to investigate enzyme kinetics, catalytic mechanisms, and substrate specificity. The 4-nitrophenyl group acts as a chromogenic leaving group, allowing real-time monitoring of enzymatic hydrolysis via UV-Vis spectroscopy at 400–410 nm .

Advanced: How can I design an experiment to quantify β-glucuronidase activity using this compound?

Experimental Design:

- Substrate Preparation: Dissolve the compound in a buffer compatible with the enzyme (e.g., 50 mM sodium acetate, pH 4.5).

- Kinetic Assay: Mix the substrate (0.1–1.0 mM) with purified β-glucuronidase and measure absorbance at 405 nm over 10–30 minutes.

- Controls: Include a no-enzyme control to account for non-enzymatic hydrolysis.

- Data Analysis: Calculate enzyme activity using the extinction coefficient of 4-nitrophenol (ε = 18,300 M⁻¹cm⁻¹ at pH 10).

Considerations: Optimize pH and temperature based on the enzyme source (e.g., microbial vs. mammalian). Validate specificity using inhibitors like D-saccharic acid 1,4-lactone .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- FTIR: Confirm acetyl (C=O stretch at ~1740 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .

- NMR: ¹H-NMR should show characteristic signals:

- Mass Spectrometry: ESI-MS should display a molecular ion peak at m/z 455.37 (M+H⁺) .

Advanced: How can I resolve discrepancies in enzymatic activity data when using this substrate?

Potential Causes & Solutions:

- Substrate Degradation: Check for non-enzymatic hydrolysis via pH stability studies (pH 4–7). Store aliquots at –20°C in anhydrous DMSO.

- Enzyme Inhibition: Test for competitive inhibition by adding excess substrate. If activity plateaus, reduce substrate concentration.

- Interfering Compounds: Pre-treat enzyme extracts with dialysis or size-exclusion chromatography to remove low-MW inhibitors (e.g., endogenous glycosides) .

Basic: What are the synthetic steps for preparing this compound?

Key Steps:

Protection: Acetylate the hydroxyl groups of D-glucuronic acid using acetic anhydride in pyridine.

Glycosylation: React the acetylated glucuronate with 2-formyl-4-nitrophenol under Mitsunobu conditions (DIAD, PPh₃) to form the β-glycosidic bond.

Methyl Esterification: Treat the uronic acid with methyl iodide in the presence of Ag₂O.

Deprotection: Selective deprotection of acetyl groups (if needed) using Zemplén conditions (NaOMe/MeOH) .

Advanced: How to troubleshoot low yields during synthesis of the β-anomer?

Optimization Strategies:

- Anomeric Control: Use a participating group (e.g., acetyl) at C2 to favor β-selectivity via neighboring-group participation.

- Solvent Effects: Employ polar aprotic solvents (e.g., DCM or acetonitrile) to stabilize the oxocarbenium intermediate.

- Catalysis: Add a Lewis acid (e.g., TMSOTf) to enhance glycosylation efficiency.

- Purification: Use preparative HPLC with a C18 column (ACN/H₂O gradient) to separate α/β anomers .

Basic: What are the key physicochemical properties relevant to its use in assays?

- Molecular Weight: 455.37 g/mol.

- LogP: ~1.19 (indicating moderate hydrophobicity).

- Solubility: Soluble in DMSO, DMF, and acetonitrile; sparingly soluble in aqueous buffers (use <1% organic solvent in assays).

- Stability: Hydrolyzes in alkaline conditions (pH >8); store desiccated at –20°C .

Advanced: How to evaluate its potential cytotoxicity in cell-based assays?

Methodology:

- In Vitro Toxicity: Treat mammalian cell lines (e.g., HepG2 or HEK293) with 0.1–100 µM of the compound for 24–48 hours.

- Assays: Measure viability via MTT or resazurin reduction.

- Controls: Include 4-nitrophenol (hydrolysis byproduct) to distinguish compound-specific vs. metabolite-mediated toxicity.

- Data Interpretation: IC₅₀ values >50 µM suggest low cytotoxicity for most enzymatic studies .

Basic: How is this compound used to study enzyme inhibition?

It serves as a competitive substrate in inhibition assays. Pre-incubate the enzyme with potential inhibitors (e.g., flavonoids or synthetic analogs), then add the substrate. Calculate inhibition constants (Kᵢ) using Lineweaver-Burk plots or nonlinear regression (e.g., GraphPad Prism) .

Advanced: What computational methods can predict interactions between this compound and β-glucuronidase?

Approaches:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model binding poses in the enzyme’s active site (PDB: 1BHG).

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between nitro group and Arg-562).

- QSAR: Develop models correlating substituent effects (e.g., acetyl vs. benzoyl groups) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.